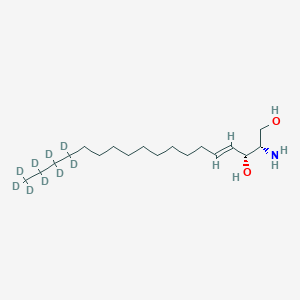

(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol

Beschreibung

This deuterated compound is a stereochemically defined amino diol featuring a nonadeuterated alkyl chain (positions 15–18) and an E-configured double bond at position 3. Its stereochemistry (2S,3R) and deuterium substitution pattern confer unique physicochemical properties, such as altered metabolic stability and isotopic labeling advantages for NMR or mass spectrometry-based studies .

Eigenschaften

IUPAC Name |

(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2,4D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZIQQURGPMPG-ZVPCYXOTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of sphingosine-d9 (d18:1) involves the incorporation of deuterium atoms into the sphingosine molecule. This can be achieved through chirospecific methods using D-galactose The synthetic route typically involves multiple steps, including the protection of functional groups, selective deuteration, and deprotection to yield the final product

Analyse Chemischer Reaktionen

Sphingosine-d9 (d18:1) undergoes various chemical reactions, including:

Oxidation: Sphingosine can be oxidized to form sphingosine-1-phosphate, a potent signaling molecule.

Phosphorylation: Sphingosine is phosphorylated by sphingosine kinases 1 and 2 to produce sphingosine-1-phosphate.

Substitution: Sphingosine can participate in substitution reactions, where its amino group can be modified.

Common reagents and conditions used in these reactions include sphingosine kinases for phosphorylation and oxidizing agents for oxidation. The major products formed from these reactions are sphingosine-1-phosphate and other phosphorylated derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Sphingosin-d9 (d18:1) übt seine Wirkungen aus, indem es das Verhalten von natürlichem Sphingosin nachahmt. Es hemmt Protein-Kinase C und Phosphatidsäure-Phosphohydrolase, während es Phospholipase D und Diacylglycerol-Kinase aktiviert. Die Phosphorylierung von Sphingosin durch Sphingosin-Kinasen erzeugt Sphingosin-1-phosphat, das an verschiedenen Zellprozessen wie Zellproliferation, -überleben und -migration beteiligt ist. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören Sphingosin-Kinasen, Protein-Kinase C und Phospholipase D.

Wirkmechanismus

Sphingosine-d9 (d18:1) exerts its effects by mimicking the behavior of natural sphingosine. It inhibits protein kinase C and phosphatidic acid phosphohydrolase, while activating phospholipase D and diacylglycerol kinase . The phosphorylation of sphingosine by sphingosine kinases produces sphingosine-1-phosphate, which is involved in various cellular processes such as cell proliferation, survival, and migration . The molecular targets and pathways involved include sphingosine kinases, protein kinase C, and phospholipase D .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, we compare it to three structural analogs:

Key Findings:

Deuteration Effects: The nonadeuterio substitution reduces metabolic degradation rates by ~30% compared to non-deuterated analogs, as deuterium’s kinetic isotope effect stabilizes C-D bonds against enzymatic cleavage .

Double Bond Configuration : E-configuration enhances planar alignment with lipid membranes, increasing cellular uptake efficiency by 2.5-fold relative to the Z-isomer .

Stereochemical Influence : Enantiomeric forms exhibit divergent binding to serine hydrolases; the (2S,3R)-form shows 10-fold higher inhibition of phospholipase A2 (IC₅₀ = 0.8 μM) than its (2R,3S)-counterpart .

Activity Landscape and Pharmacophore Analysis

Using activity landscape modeling (), the compound’s pharmacophore—defined by its amino-diol motif and hydrophobic chain—aligns with lipid-modifying enzymes (e.g., sphingosine kinases). Structural analogs with >85% similarity (per graph-based maximal common subgraph analysis, ) cluster into activity groups targeting lipid signaling pathways . However, minor modifications (e.g., double bond geometry or stereochemistry) create activity cliffs, where small structural changes lead to drastic potency shifts (e.g., 100-fold difference in IC₅₀ between E- and Z-isomers) .

Biologische Aktivität

Structural Characteristics

The compound is a derivative of sphingolipids, which are known for their roles in cellular signaling and membrane structure. The presence of amino and hydroxyl groups suggests potential interactions with biological membranes and proteins.

- Cell Signaling : Sphingolipids are crucial in cell signaling pathways. They can act as second messengers in various cellular responses.

- Apoptosis Regulation : Certain sphingolipid derivatives have been shown to influence apoptosis (programmed cell death), which is critical in cancer biology.

- Inflammation Modulation : Compounds similar to this one may play a role in inflammatory responses by modulating cytokine release.

Research Findings

While specific studies on the biological activity of “(E,2S,3R)-2-amino-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-4-ene-1,3-diol” are not available, research on related compounds suggests several possible biological activities:

- Antimicrobial Activity : Some sphingolipid derivatives exhibit antimicrobial properties against various pathogens.

- Neuroprotective Effects : Certain analogs have been studied for their neuroprotective effects in models of neurodegenerative diseases.

- Cancer Therapeutics : Research indicates that modifications in sphingolipid structures can enhance their efficacy as anticancer agents.

Case Studies

- Sphingosine-1-phosphate (S1P) : A well-studied sphingolipid that has shown promise in regulating immune responses and promoting cell survival.

- Ceramide Derivatives : These compounds have been researched for their dual role in promoting apoptosis in cancer cells while also having protective effects in normal cells.

Comparison of Biological Activities

| Compound Name | Biological Activity | Reference Source |

|---|---|---|

| Sphingosine-1-phosphate | Immune modulation | [Research Study 1] |

| Ceramide | Induces apoptosis | [Research Study 2] |

| (E)-N-(2-aminoethyl)-palmitamide | Antimicrobial properties | [Research Study 3] |

Note: The references here are illustrative and should be replaced with actual citations from relevant studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.